Col003

Description

Structure

3D Structure

Properties

IUPAC Name |

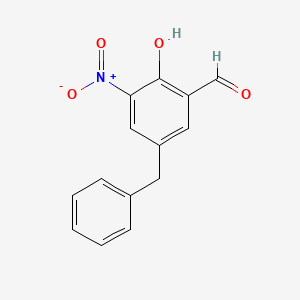

5-benzyl-2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-9-12-7-11(6-10-4-2-1-3-5-10)8-13(14(12)17)15(18)19/h1-5,7-9,17H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJXVCLOGNLZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Col003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Col003 is a novel small molecule inhibitor that selectively targets Heat Shock Protein 47 (Hsp47), a collagen-specific molecular chaperone. By competitively binding to the collagen-binding site of Hsp47, this compound effectively disrupts the crucial interaction between Hsp47 and procollagen (B1174764) within the endoplasmic reticulum. This primary mechanism of action leads to a cascade of downstream effects, including the inhibition of collagen secretion and the destabilization of the collagen triple helix, positioning this compound as a promising therapeutic candidate for fibrotic diseases. Furthermore, recent research has unveiled its multifaceted roles in platelet activation and cancer immunotherapy, broadening its potential clinical applications. This guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and detailed protocols related to the action of this compound.

Core Mechanism of Action: Hsp47 Inhibition

The central mechanism of this compound revolves around its function as a selective and potent inhibitor of Hsp47. It competitively binds to the collagen-binding site on Hsp47 with an IC50 value of 1.8 μM[1]. This binding event physically obstructs the association of Hsp47 with procollagen chains, a critical step for the proper folding and stabilization of the collagen triple helix. The disruption of this interaction leads to impaired collagen maturation and secretion, which is a key factor in the pathogenesis of various fibrotic conditions.

Quantitative Data on this compound Activity

| Parameter | Value | Experimental Context | Reference |

| IC50 for Hsp47 | 1.8 μM | Competitive binding to the collagen binding site on Hsp47. | [1] |

| Inhibition of Hsp47-Collagen Interaction | Dose-dependent | Observed in Hsp47 KO/MEFs. | [1] |

| Effect on Collagen Secretion | Inhibitory | Demonstrated in wild-type MEFs at 100 μM. | [1] |

| BRET Signal Reduction | Dose-dependent | Inhibition of Hsp47-collagen interaction in living cells. | [2] |

| Platelet Aggregation (Collagen-induced) | 27.67 ± 1.76% of vehicle at 50 μM | Washed rat platelets. | |

| Platelet Aggregation (Collagen-induced) | 57.00 ± 4.58% of vehicle at 25 μM | Washed rat platelets. |

Downstream Cellular Effects and Signaling Pathways

The inhibitory action of this compound on the Hsp47-collagen axis precipitates a series of significant cellular and physiological responses, extending beyond the realm of fibrosis.

Anti-Fibrotic Effects

By preventing the proper maturation and secretion of collagen, this compound directly counteracts the excessive deposition of extracellular matrix, a hallmark of fibrosis. Studies have shown that this compound inhibits collagen secretion by wild-type mouse embryonic fibroblasts (MEFs) and destabilizes improperly folded collagen, rendering it susceptible to degradation[1].

Anti-Platelet Activity

This compound has demonstrated significant anti-platelet effects, particularly in response to collagen-induced activation. This activity is mediated through the inhibition of the Glycoprotein VI (GPVI) signaling pathway, a primary receptor for collagen on the platelet surface. The binding of collagen to GPVI initiates a signaling cascade that is attenuated by this compound.

The key signaling pathways affected include:

-

Syk-PLCγ2-PKC Pathway: this compound inhibits the phosphorylation of spleen tyrosine kinase (Syk), phospholipase C gamma 2 (PLCγ2), and protein kinase C (PKC)[3][4].

-

PI3K-Akt-GSK3β Pathway: The phosphorylation of Akt and glycogen (B147801) synthase kinase 3β (GSK3β) is also suppressed by this compound[3][4].

-

MAPK Pathway: this compound markedly inhibits the collagen-induced phosphorylation of p38 and ERK2, while the phosphorylation of JNK is not significantly affected[3][4].

These inhibitory effects on critical signaling nodes culminate in reduced platelet aggregation, adhesion, and intracellular calcium mobilization, suggesting a potential therapeutic role for this compound in the prevention and treatment of thrombotic events such as ischemic stroke[3][4][5].

Modulation of the Tumor Microenvironment

Emerging evidence highlights a role for this compound in cancer immunotherapy, specifically in the context of brain metastases. Hsp47 expression in metastatic tumor cells promotes the deposition of collagen, which in turn polarizes microglia towards an M2 immunosuppressive phenotype. This compound, by inhibiting the Hsp47-collagen axis, can reverse this M2 polarization, thereby restoring anti-tumor immunity. This effect is mediated, at least in part, through the JAK2/STAT3 signaling pathway in microglia. Inhibition of this pathway is associated with a shift from M2 to M1 pro-inflammatory microglial phenotype, which is more effective at anti-tumor responses. By blocking the Hsp47-mediated collagen deposition, this compound creates a less immunosuppressive tumor microenvironment, enhancing the efficacy of immunotherapies like anti-PD-L1.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assay for Hsp47-Collagen Interaction

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on the Hsp47-collagen interaction in living cells[2].

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding for Hsp47 fused to a BRET donor (e.g., Renilla luciferase) and a collagen-like peptide fused to a BRET acceptor (e.g., YFP).

-

Compound Treatment: 24-48 hours post-transfection, cells are harvested and resuspended in a suitable buffer. The cell suspension is then treated with varying concentrations of this compound or vehicle (DMSO) for a specified incubation period.

-

BRET Measurement: The BRET substrate (e.g., coelenterazine (B1669285) h) is added to the cell suspension. The luminescence emission from the donor and the acceptor is measured simultaneously using a microplate reader equipped with appropriate filters.

-

Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET ratio in the presence of this compound indicates inhibition of the Hsp47-collagen interaction.

Surface Plasmon Resonance (SPR) Analysis of this compound-Hsp47 Binding

SPR is utilized to characterize the direct binding of this compound to Hsp47 and to determine its competitive nature with respect to collagen.

-

Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated. Recombinant Hsp47 is then immobilized onto the sensor surface.

-

Binding Analysis: A solution of this compound at various concentrations is flowed over the sensor surface, and the change in the refractive index, which is proportional to the mass bound to the surface, is monitored in real-time.

-

Competitive Binding Assay: To confirm competitive inhibition, this compound is co-injected with a collagen-like peptide. A reduction in the binding signal of the collagen-like peptide in the presence of this compound indicates competitive binding to the same site on Hsp47.

-

Data Analysis: The binding data is fitted to appropriate models to determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Washed Rat Platelet Aggregation Assay

This assay is used to quantify the inhibitory effect of this compound on collagen-induced platelet aggregation[3].

-

Preparation of Washed Platelets: Rat whole blood is collected in an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. The platelets are then washed and resuspended in a Tyrode's buffer.

-

Platelet Aggregation Measurement: The washed platelet suspension is placed in an aggregometer cuvette with a stir bar at 37°C. The platelets are pre-incubated with different concentrations of this compound or vehicle (DMSO).

-

Induction of Aggregation: Collagen is added to the platelet suspension to induce aggregation. The change in light transmittance through the suspension is recorded over time. As platelets aggregate, the light transmittance increases.

-

Data Analysis: The maximum percentage of aggregation is determined for each condition, and the inhibitory effect of this compound is calculated relative to the vehicle control.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for a range of diseases. Its well-defined mechanism of action as a selective Hsp47 inhibitor provides a strong rationale for its therapeutic potential in fibrosis. Furthermore, the elucidation of its roles in modulating platelet function and the tumor microenvironment opens up new avenues for its clinical application in thrombosis and oncology. The detailed experimental protocols and understanding of the signaling pathways outlined in this guide provide a solid foundation for further research and development of this compound and related compounds. Continued investigation into the multifaceted effects of this compound is warranted to fully explore its therapeutic utility.

References

- 1. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship Study on Col-003, a Protein-Protein Interaction Inhibitor between Collagen and Hsp47 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of washed platelet suspensions from human and rodent blood. | Semantic Scholar [semanticscholar.org]

Col003: A Technical Whitepaper on the Discovery and Development of a Novel Hsp47 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix proteins, notably collagen, represent a significant and largely unmet medical need. A key player in the pathogenesis of fibrosis is Heat Shock Protein 47 (Hsp47), a molecular chaperone residing in the endoplasmic reticulum that is essential for the correct folding and maturation of procollagen (B1174764).[[“]][2][3] The dependence of collagen production on Hsp47 function makes it a compelling therapeutic target.[[“]][4] This document provides a comprehensive technical overview of Col003, a small molecule inhibitor designed to disrupt the critical interaction between Hsp47 and collagen, thereby offering a promising anti-fibrotic strategy. We will detail its mechanism of action, present key quantitative data from preclinical studies, outline relevant experimental protocols, and illustrate the molecular pathways it modulates.

Introduction: Hsp47 as a Therapeutic Target in Fibrosis

Heat Shock Protein 47 (Hsp47), encoded by the SERPINH1 gene, is a member of the serine protease inhibitor (serpin) superfamily but lacks inhibitory activity.[3] Its primary function is to act as a collagen-specific molecular chaperone.[3][5] Within the endoplasmic reticulum (ER), Hsp47 binds specifically to the triple-helical regions of procollagen, stabilizing the structure and preventing premature aggregation, which is a prerequisite for its secretion and subsequent deposition in the extracellular matrix.[3][5]

Numerous studies have demonstrated a strong correlation between the upregulation of Hsp47 and the progression of fibrotic diseases in various organs, including the lungs, liver, and kidneys.[[“]][2] The targeted suppression of Hsp47 expression, for instance via siRNA, has been shown to reduce collagen accumulation and ameliorate fibrosis in experimental animal models, validating Hsp47 as a viable anti-fibrotic target.[2][6]

The Discovery of this compound

This compound (5-benzyl-3-nitrosalicylaldehyde) was identified through the screening of chemical libraries for compounds capable of inhibiting the protein-protein interaction (PPI) between Hsp47 and collagen.[7][8] It emerged as a selective and potent small molecule inhibitor that competitively binds to the collagen-binding site on Hsp47.[7][9] This competitive inhibition effectively disrupts the chaperone function of Hsp47, leading to the destabilization of the procollagen triple helix and a subsequent reduction in collagen secretion.[[“]][9]

Quantitative Data Summary

The efficacy and characteristics of this compound have been quantified in a variety of in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Efficacy and Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ (Hsp47-Collagen Interaction) | 1.8 µM | Hsp47 KO/MEFs | [[“]][9] |

| Dose-Dependent Inhibition | 0.01 - 100 µM | Hsp47-Collagen Interaction Assay | [[“]][9] |

| Collagen Secretion Inhibition | Effective at 100 µM | Wild-type Mouse Embryonic Fibroblasts (MEFs) | [[“]][9] |

| Platelet Aggregation Inhibition | Optimal at 50 µM | Collagen-induced rat platelet aggregation | [11][12] |

| BRET Signal Reduction | Dose-dependent | Hsp47-collagen PPI in living cells (ER) | [13] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Concentration | Cell Viability | Reference |

| Human Normal Liver (L02) | 25 µM | > 89.22% | [11][12] |

| Human Normal Liver (L02) | 50 µM | > 89.22% | [11][12] |

Table 3: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Parameter Measured | This compound Concentration | Result | Reference |

| FeCl₃-Induced Carotid Artery Thrombosis (Rat) | Time to Occlusion (TTO) | 50 µM | Significantly prolonged TTO to 689.3 ± 45.41 s | [12] |

| FeCl₃-Induced Carotid Artery Thrombosis (Rat) | Time to Occlusion (TTO) | 100 µM | Significantly prolonged TTO to 562.7 ± 28.42 s | [12] |

| Middle Cerebral Artery Occlusion (MCAO) (Rat) | Cerebral Infarct Volume | N/A (daily injection for 14 days) | Significantly decreased | [14][15] |

| Middle Cerebral Artery Occlusion (MCAO) (Rat) | Neurological Function | N/A (daily injection for 14 days) | Significantly enhanced scores | [14][15] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by intervening in specific, well-defined signaling pathways related to fibrosis and associated pathologies.

Core Anti-Fibrotic Mechanism

The primary mechanism of this compound is the direct inhibition of Hsp47's chaperone activity. In fibrotic states, signaling molecules like Transforming Growth Factor-beta 1 (TGF-β1) are upregulated, which in turn increases the expression of Hsp47 via pathways involving Smad2/3, ERK, and JNK.[16] This leads to an overproduction of mature collagen. This compound competitively binds to the collagen-binding site on Hsp47, preventing it from stabilizing procollagen. This leads to misfolded procollagen, which is retained in the ER and ultimately degraded, reducing the secretion of collagen and mitigating matrix deposition.

Inhibition of Collagen-Induced Platelet Activation

Hsp47 has also been identified on the surface of platelets, where it enhances the interaction with collagen, a key step in thrombosis.[7][11] this compound has been shown to inhibit this interaction, thereby reducing collagen-induced platelet activation. This effect is mediated by interfering with the Glycoprotein VI (GPVI) signaling cascade, a primary pathway for platelet activation by collagen.[7][17][18] By blocking the initial Hsp47-collagen binding, this compound prevents the downstream activation of Syk, PLCγ2, and the MAPK pathway, ultimately reducing platelet aggregation and thrombus formation.[7][17]

Neuroprotection in Ischemic Stroke

In models of chronic ischemic stroke, this compound has demonstrated neuroprotective effects.[14][15] The proposed mechanism involves the inhibition of Lipocalin-2 (LCN2) through the JAK2/STAT3 signaling pathway.[14] The JAK/STAT pathway is a critical regulator of inflammation and cell survival.[[“]][[“]][9] By modulating this pathway, this compound may reduce neuroinflammation and neuronal apoptosis following an ischemic event, leading to smaller infarct volumes and improved neurological outcomes.[14][15]

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of candidate compounds. Below are protocols for key in vitro and in vivo assays used in the characterization of this compound.

In Vitro Assays

This assay assesses the metabolic activity of cells as an indicator of viability and proliferation.

-

Cell Plating: Seed fibroblasts (e.g., human lung fibroblasts, MRC-5) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and culture until 70-80% confluent.[19][20]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[21]

-

Measurement: After 2 hours of incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

This method is used to study cell migration, a key process in fibrosis where fibroblasts migrate to sites of injury.

-

Monolayer Formation: Seed fibroblasts in a 12-well or 48-well plate and grow to 90-95% confluency.[18][19][22]

-

Proliferation Inhibition (Optional but Recommended): To ensure that wound closure is due to migration and not proliferation, treat cells with a proliferation inhibitor like Mitomycin C (e.g., 5-10 µg/mL) for 2 hours prior to the scratch.[22][23][24]

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" through the center of the cell monolayer.[19][23]

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with low-serum medium containing the desired concentration of this compound or vehicle control.[18][19]

-

Imaging: Immediately capture images of the scratch at defined points (time 0). Place the plate in an incubator and capture subsequent images at regular intervals (e.g., 8, 16, 24 hours).[19]

-

Analysis: Measure the area of the scratch at each time point using imaging software (e.g., ImageJ). The rate of wound closure is calculated to determine the effect of this compound on cell migration.

This technique is used to quantify the amount of collagen protein produced by cells after treatment.

-

Cell Culture and Treatment: Culture fibroblasts and treat with TGF-β1 to induce a pro-fibrotic phenotype, in the presence or absence of various concentrations of this compound.

-

Protein Extraction: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Collect both cell lysates (for intracellular collagen) and the culture supernatant (for secreted collagen).

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A 6% acrylamide (B121943) gel is often suitable for collagen I.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific for Collagen Type I alpha 1 (COL1A1). Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize the data.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.

-

Quantification: Use densitometry software to measure the intensity of the protein bands. Normalize the collagen band intensity to the loading control.

In Vivo Animal Models

This model assesses the effect of a compound on in vivo thrombus formation.[12]

-

Animal Preparation: Anesthetize a rat or mouse (e.g., Sprague-Dawley rat).[8][11][25] Surgically expose the common carotid artery.

-

Baseline Measurement: Place a flow probe around the artery to measure baseline blood flow.[6][11]

-

Compound Administration: Administer this compound (e.g., 50 µM) or vehicle control intravenously.[12]

-

Injury Induction: Apply a small piece of filter paper saturated with FeCl₃ solution (e.g., 5-10%) directly to the arterial wall for a set time (e.g., 3 minutes).[6][8][25] The FeCl₃ causes oxidative damage to the endothelium, initiating thrombosis.

-

Monitoring: Continuously monitor blood flow using the flow probe. The primary endpoint is the "Time to Occlusion" (TTO), defined as the time from FeCl₃ application to the cessation of blood flow.[12]

-

Data Analysis: Compare the TTO between the this compound-treated group and the vehicle control group. A longer TTO indicates an anti-thrombotic effect.

This is a widely used model to simulate ischemic stroke and evaluate the neuroprotective potential of therapeutic agents.[2][16][17][26][27]

-

Animal Preparation: Anesthetize a rat and make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16][17]

-

Occlusion: Ligate the ECA. Insert a coated monofilament suture (e.g., 4-0 nylon) into the ICA and advance it until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.[16][17]

-

Ischemia Period: Keep the filament in place for a defined period (e.g., 90-120 minutes) to induce ischemia.[16]

-

Reperfusion: Withdraw the filament to allow blood flow to be restored to the MCA territory, simulating reperfusion.

-

Treatment: Administer this compound or vehicle via a chosen route (e.g., tail vein injection) at specified time points before or after the MCAO procedure.[14]

-

Outcome Assessment:

-

Neurological Deficit Scoring: At 24 hours or later, assess neurological function using a standardized scoring system (e.g., Bederson score).[16]

-

Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[17] TTC stains viable tissue red, leaving the infarcted (damaged) tissue unstained (white). Calculate the infarct volume using image analysis software.

-

Conclusion and Future Directions

This compound is a potent and selective small molecule inhibitor of Hsp47 that demonstrates significant anti-fibrotic and anti-thrombotic potential in preclinical models. By competitively inhibiting the crucial chaperone function of Hsp47 in collagen maturation, this compound directly targets a fundamental process in the pathogenesis of fibrotic diseases. Furthermore, its ability to modulate platelet activation and exhibit neuroprotective properties suggests a broader therapeutic utility. The quantitative data and established experimental protocols presented in this guide provide a solid foundation for further investigation. Future research should focus on comprehensive pharmacokinetic and toxicology studies, optimization of delivery methods for specific fibrotic diseases (e.g., idiopathic pulmonary fibrosis, liver fibrosis), and eventual progression into clinical trials to evaluate its safety and efficacy in human patients. The continued development of Hsp47 inhibitors like this compound holds great promise for a new class of therapies for diseases with high unmet medical need.

References

- 1. consensus.app [consensus.app]

- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet-collagen interaction: is GPVI the central receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. JAK2/STAT3 pathway mediates neuroprotective and pro-angiogenic treatment effects of adult human neural stem cells in middle cerebral artery occlusion stroke animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease [frontiersin.org]

- 8. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the mechanism of JAK2/STAT3 signaling pathway-mediated inflammatory reaction after cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]

- 12. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ferric Chloride-induced Carotid Artery Thrombosis_GemPharmatech [en.gempharmatech.com]

- 15. HSP47 inhibitor this compound may attenuates neurological impairment in chronic ischemic stroke rats by inhibiting LCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MCAO Model Establishment [bio-protocol.org]

- 17. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Cost Effective and Adaptable Scratch Migration Assay [jove.com]

- 19. med.virginia.edu [med.virginia.edu]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 23. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Ferric Chloride-induced Murine Thrombosis Models [jove.com]

- 26. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]

- 27. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]

An In-depth Technical Guide to the Role of Hsp47 in Collagen Biosynthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Heat shock protein 47 (Hsp47), a 47-kDa protein encoded by the SERPINH1 gene, is an endoplasmic reticulum (ER)-resident molecular chaperone with remarkable specificity for collagen.[1][2][3][4] As a member of the serine protease inhibitor (serpin) superfamily, it plays an indispensable role in the maturation of procollagen (B1174764), the precursor to collagen.[5][6] Hsp47 ensures the correct folding and stabilization of the procollagen triple helix, prevents its premature aggregation, and facilitates its transport through the secretory pathway.[6][7] Its expression is tightly correlated with collagen synthesis, and its upregulation is a hallmark of various fibrotic diseases and some cancers, making it a compelling therapeutic target.[3][8][9] Conversely, mutations or deficiencies in Hsp47 can lead to severe connective tissue disorders like osteogenesis imperfecta.[1][6] This guide provides a comprehensive overview of the molecular mechanisms of Hsp47, quantitative interaction data, key experimental protocols, and its role in pathophysiology.

The Molecular Mechanism of Hsp47 in Collagen Biosynthesis

The function of Hsp47 is critical at several stages of procollagen processing within the ER and its transit to the Golgi apparatus. Unlike general chaperones that recognize unfolded proteins, Hsp47 uniquely binds to the correctly folded triple-helical conformation of procollagen.[1][10][11][12]

Procollagen Recognition and Binding

Hsp47 specifically recognizes and binds to the (Gly-Xaa-Arg) triplet sequence within the procollagen triple helix.[1][13][14][15] Crystal structure analysis reveals that two Hsp47 molecules bind in a head-to-head fashion to one collagen triple helix.[1][11][16] This interaction is mediated by a salt bridge between a conserved aspartate residue (Asp385) in Hsp47 and the critical arginine residue in the collagen chain.[1][16] This binding stoichiometry involves extensive contact with the leading and trailing strands of the helix, effectively clamping it in the proper register.[1] Hsp47 has been shown to interact with multiple collagen types, including types I, II, III, IV, and V.[5][15][17]

Role in Triple Helix Stabilization and Quality Control

The procollagen triple helix is thermodynamically unstable at physiological body temperature.[1][10] Hsp47 binding stabilizes the newly formed triple helix, preventing local unfolding and potential misalignments.[1][10][18] This chaperone activity is crucial for ensuring that only correctly folded procollagen is transported out of the ER. In the absence of Hsp47, procollagen molecules are improperly folded, sensitive to protease digestion, and prone to aggregation.[1][6][19] These misfolded aggregates are retained in the ER and ultimately degraded via the autophagy-lysosome pathway.[6] Hsp47 also prevents the premature lateral aggregation of procollagen molecules within the ER, which is essential for proper extracellular fibril assembly later on.[1]

Intracellular Trafficking and pH-Dependent Release

Hsp47 transiently associates with procollagen in the ER.[4][6] The Hsp47-procollagen complex is then transported to the ER-Golgi intermediate compartment (ERGIC) or the cis-Golgi.[6][20] The release of procollagen from Hsp47 is triggered by the lower pH of the Golgi apparatus (pH ~6.1-6.7) compared to the neutral pH of the ER (pH ~7.2).[1][13] This pH-dependent dissociation is facilitated by a cluster of histidine residues on Hsp47.[1][16] Once dissociated, the correctly folded procollagen continues its journey for secretion, while Hsp47 is recycled back to the ER via its C-terminal RDEL retention signal, which is recognized by KDEL receptors.[1][7][20]

Regulation of Hsp47 Expression

The expression of Hsp47 is closely linked to that of collagen.[1] In collagen-producing cells, its constitutive expression levels are proportional to the amount of collagen being synthesized.[1] Several factors can induce Hsp47 expression:

-

Heat Shock: As its name implies, Hsp47 expression is induced by heat shock, regulated by a heat shock element (HSE) in its promoter region that binds heat shock transcription factor 1 (HSF1).[5][6][21]

-

Transforming Growth Factor-β1 (TGF-β1): This potent pro-fibrotic cytokine is a major regulator of both Hsp47 and procollagen gene expression.[13][21][22]

-

Mechanical Stress: Mechanical forces can increase Hsp47 mRNA expression and protein synthesis in cells like tendon fibroblasts.[21][23]

-

Other Cytokines: Interleukin-1β (IL-1β) has also been shown to induce Hsp47 synthesis.[5]

-

Oxidized LDL: In the context of atherosclerosis, oxidized low-density lipoprotein can stimulate Hsp47 expression in smooth muscle cells.[22]

References

- 1. pnas.org [pnas.org]

- 2. HSP47 as a collagen-specific molecular chaperone: function and expression in normal mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting HSP47 for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hsp47: a collagen-specific molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heat shock protein 47 - Wikipedia [en.wikipedia.org]

- 6. Hsp47 as a collagen-specific molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The collagen-specific molecular chaperone HSP47: is there a role in fibrosis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Hsp47: a molecular chaperone that interacts with and stabilizes correctly-folded procollagen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Direct in Vitro and in Vivo Evidence for Interaction between Hsp47 Protein and Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HSP47 at the Crossroads of Thrombosis and Collagen Dynamics: Unlocking Therapeutic Horizons and Debates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.biologists.com [journals.biologists.com]

- 16. rcsb.org [rcsb.org]

- 17. Interactions between collagen-binding stress protein HSP47 and collagen. Analysis of kinetic parameters by surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanism of collagen folding propagation studied by Molecular Dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Embryonic lethality of molecular chaperone hsp47 knockout mice is associated with defects in collagen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Intracellular interaction of collagen-specific stress protein HSP47 with newly synthesized procollagen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of heat shock protein 47 and type I procollagen expression in avian tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. The change of HSP47, collagen specific molecular chaperone, expression in rat skeletal muscle may regulate collagen production with gravitational conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of Hsp47 Inhibition by Col003: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 47 (Hsp47) is a collagen-specific molecular chaperone residing in the endoplasmic reticulum (ER) that plays a critical role in the correct folding, processing, and secretion of procollagen (B1174764). Its overexpression is intimately linked to the excessive collagen deposition characteristic of various fibrotic diseases, making it a compelling therapeutic target. Col003 is a novel small molecule inhibitor that selectively targets Hsp47, competitively binding to its collagen-binding site. This inhibition disrupts the vital interaction between Hsp47 and procollagen, leading to the destabilization of the procollagen triple helix and a subsequent reduction in collagen secretion. This technical guide provides an in-depth exploration of the downstream molecular consequences of Hsp47 inhibition by this compound, focusing on its effects on collagen biosynthesis, the induction of cellular stress responses, and the activation of apoptotic pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of fibrosis and drug development.

Introduction to Hsp47 and its Role in Fibrosis

Fibrotic diseases, such as idiopathic pulmonary fibrosis, liver cirrhosis, and systemic sclerosis, are characterized by the excessive accumulation of extracellular matrix (ECM) components, primarily collagen, leading to tissue scarring and organ dysfunction.[1][2] A key player in collagen biosynthesis is Heat shock protein 47 (Hsp47), a 47-kDa protein and member of the serine protease inhibitor (serpin) superfamily.[2] Hsp47 functions as a collagen-specific molecular chaperone within the endoplasmic reticulum (ER).[3] Its primary role is to bind to and stabilize the triple-helical domain of procollagen, preventing its premature degradation and ensuring its proper folding and assembly.[2][3] Following correct folding, Hsp47 dissociates from procollagen in the cis-Golgi, allowing for its secretion into the extracellular space where it matures into collagen fibrils.[4]

Numerous studies have demonstrated a direct correlation between elevated Hsp47 expression and the progression of fibrosis in various tissues.[5] This upregulation of Hsp47 facilitates the increased production and deposition of collagen, contributing to the pathological scarring observed in fibrotic conditions.[3] Consequently, inhibiting the function of Hsp47 has emerged as a promising therapeutic strategy to mitigate fibrosis.

This compound: A Selective Inhibitor of the Hsp47-Collagen Interaction

This compound is a small molecule compound that has been identified as a selective and potent inhibitor of Hsp47.[6][7] It acts by competitively binding to the collagen-binding site on Hsp47, thereby preventing the chaperone from interacting with procollagen molecules.[6][8] This disruption of the Hsp47-procollagen complex leads to the formation of an unstable procollagen triple helix, which is subsequently targeted for degradation.[6][9] The ultimate downstream effect is a significant reduction in the secretion of mature collagen from the cell.[6][7]

Quantitative Data on this compound Activity

The inhibitory effects of this compound have been quantified in various in vitro and cellular assays. The following tables summarize key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell/System | Reference |

| IC50 (Hsp47-Collagen Interaction) | 1.8 µM | In vitro binding assay | [2][7] |

| Effective Concentration (Inhibition of Collagen Secretion) | 100 µM | Primary Mouse Embryonic Fibroblasts (MEFs) | [7] |

| Effective Concentration (Inhibition of Platelet Aggregation) | 50 µM | Isolated Rat Platelets | [10] |

| Assay | Treatment | Result | Reference |

| Cell Viability (L02 Human Liver Cells) | This compound (25 µM) | ~93% viability | [5] |

| This compound (50 µM) | ~89% viability | [5] | |

| This compound (100 µM) | ~71% viability | [5] | |

| Platelet Aggregation (Collagen-Induced) | Vehicle | 70.33 ± 3.93% | [5][11] |

| This compound (25 µM) | 57.00 ± 4.58% | [5][11] | |

| This compound (50 µM) | 27.67 ± 1.76% | [5][11] | |

| Apoptosis (TUNEL Assay in MCAO Rat Model) | Vehicle | 65.80 ± 3.51% TUNEL-positive cells | [5][11] |

| This compound (50 µM) | 16.39 ± 2.76% TUNEL-positive cells | [5][11] | |

| P-selectin Expression (Collagen-Stimulated Platelets) | Vehicle | 58.43 ± 0.50% positive platelets | [5] |

| This compound (50 µM) | 42.83 ± 1.49% positive platelets | [5] |

Downstream Signaling Pathways Affected by Hsp47 Inhibition

The inhibition of Hsp47 by this compound triggers a cascade of downstream cellular events, primarily centered around the disruption of collagen homeostasis. This leads to the activation of the ER stress response and, in cases of prolonged or severe stress, the induction of apoptosis.

The Collagen Biosynthesis and Secretion Pathway

Hsp47 is an indispensable component of the collagen production line within the cell. The following diagram illustrates the normal pathway and the point of intervention by this compound.

Induction of Endoplasmic Reticulum (ER) Stress

By inhibiting Hsp47, this compound causes an accumulation of misfolded procollagen chains within the ER. This accumulation disrupts ER homeostasis and triggers the Unfolded Protein Response (UPR), a complex signaling network designed to alleviate ER stress. The UPR is mediated by three main sensor proteins: PERK, IRE1α, and ATF6.

Activation of Apoptotic Pathways

If the ER stress induced by Hsp47 inhibition is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. This involves the activation of key apoptotic signaling molecules, including caspases.

References

- 1. Immunofluorescence staining [bio-protocol.org]

- 2. This compound | HSP | TargetMol [targetmol.com]

- 3. Pulse-Chase Analysis of Procollagen Biosynthesis by Azidohomoalanine Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Steady-State and Pulse-Chase Analyses of Fibrillar Collagen | Springer Nature Experiments [experiments.springernature.com]

- 5. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Steady-State and Pulse-Chase Analyses of Fibrillar Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. cellink.com [cellink.com]

- 9. Advanced BioMatrix - Immunofluorescence Staining of Collagen [advancedbiomatrix.com]

- 10. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Col003: A Novel Inhibitor of Hsp47-Mediated Extracellular Matrix Remodeling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Extracellular matrix (ECM) remodeling is a dynamic process critical for tissue homeostasis, wound healing, and various pathological conditions, including fibrosis and cancer. A key player in the biosynthesis and secretion of collagen, the primary structural component of the ECM, is the molecular chaperone Heat Shock Protein 47 (Hsp47). Dysregulation of Hsp47 activity is implicated in diseases characterized by excessive collagen deposition. Col003 has emerged as a potent and selective small-molecule inhibitor of the Hsp47-collagen interaction, offering a promising therapeutic strategy to modulate ECM remodeling. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on ECM-related signaling pathways, and detailed experimental protocols for its investigation.

Introduction to this compound and Extracellular Matrix Remodeling

The extracellular matrix is a complex network of macromolecules that provides structural and biochemical support to surrounding cells.[1][2] Its remodeling is a tightly regulated process involving the synthesis, deposition, and degradation of its components, primarily collagens.[1][2] In fibrotic diseases and the tumor microenvironment, this balance is disrupted, leading to excessive collagen accumulation and tissue stiffening.[1][3]

Hsp47 is a collagen-specific chaperone residing in the endoplasmic reticulum (ER) that plays a crucial role in the proper folding, stabilization, and secretion of procollagen (B1174764) molecules.[2][4] By inhibiting the interaction between Hsp47 and collagen, it is possible to disrupt collagen biosynthesis and mitigate its pathological accumulation. This compound is a small molecule designed to competitively bind to the collagen-binding site on Hsp47, thereby inhibiting its function.[4][5]

Mechanism of Action of this compound

This compound acts as a selective and potent inhibitor of Hsp47.[4][5] It competitively binds to the collagen-binding site on Hsp47, with an IC50 of 1.8 μM.[4][5] This binding event disrupts the interaction between Hsp47 and procollagen within the ER.[2][4] The consequence of this inhibition is the destabilization of the procollagen triple helix, leading to a reduction in collagen secretion and accumulation.[4] Studies have shown that this compound exhibits dose-dependent effects on the Hsp47-collagen interaction.[4]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from various in vitro and in cellulo experiments.

Table 1: In Vitro Inhibition of Hsp47-Collagen Interaction

| Parameter | Value | Reference |

| IC50 for Hsp47 | 1.8 μM | [4][5] |

Table 2: Cellular Inhibition of Collagen Secretion and Accumulation

| This compound Concentration | Incubation Time | Effect | Reference |

| 100 μM | 20-60 mins | Inhibitory effects on collagen secretion and accumulation | [4][5] |

Table 3: Dose-Dependent Inhibition of Hsp47-Collagen Interaction (BRET Assay)

| This compound Concentration | BRET Ratio (%) | Reference |

| 0.01-100 μM | Dose-dependent reduction | [6] |

Impact of this compound on Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cellular responses to ECM components.

Glycoprotein VI (GPVI) and MAPK Signaling in Platelets

In platelets, Hsp47 is expressed on the surface and strengthens the interaction with collagen.[7][8] this compound has been demonstrated to inhibit collagen-induced platelet activation by attenuating the signaling cascade downstream of the collagen receptor GPVI.[7][9][10] This includes the inhibition of phosphorylation of key signaling molecules such as Syk, PLCγ2, and PKC.[7][11] Furthermore, this compound attenuates the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK2, which are involved in collagen-activated platelet responses.[7][9]

JAK2/STAT3 Signaling Pathway

In the context of chronic ischemic stroke, this compound has been shown to reduce cerebral infarct volume and neurological impairments by blocking Lipocalin-2 (LCN2) through the JAK2/STAT3 signaling pathway.[12] this compound treatment leads to a decrease in the phosphorylation of JAK2 and STAT3.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Hsp47-Collagen Interaction

This protocol is for monitoring the interaction between Hsp47 and collagen in living cells and assessing the inhibitory effect of this compound.

Materials:

-

HEK293T cells

-

Expression vectors for Hsp47 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and collagen fused to a BRET acceptor (e.g., Venus)

-

Cell culture medium (DMEM) supplemented with 10% FBS

-

Transfection reagent (e.g., Lipofectamine 2000)

-

BRET substrate (e.g., coelenterazine (B1669285) h)

-

This compound

-

96-well white microplates

-

Luminometer capable of simultaneous dual-emission detection

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white microplate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the Hsp47-Rluc and collagen-Venus expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24-48 hours.

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). Incubate for the desired time (e.g., 1-4 hours).

-

BRET Measurement:

-

Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths: the donor emission wavelength (e.g., ~475 nm for Rluc) and the acceptor emission wavelength (e.g., ~530 nm for Venus).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

-

Normalize the BRET ratios of this compound-treated cells to the vehicle control.

-

Plot the normalized BRET ratio against the this compound concentration to determine the dose-dependent inhibition.

-

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol is for detecting changes in the phosphorylation status of proteins in the GPVI, MAPK, and JAK2/STAT3 signaling pathways in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., platelets, endothelial cells)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., collagen for GPVI/MAPK, relevant cytokine for JAK2/STAT3)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for phosphorylated and total forms of Syk, PLCγ2, PKC, p38, ERK2, JAK2, STAT3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat with this compound for a specified time, followed by stimulation with the appropriate agonist.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against the phosphorylated proteins overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total forms of the proteins to ensure equal loading.

-

Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Collagen Secretion Assay

This protocol is to quantify the amount of collagen secreted by cells following treatment with this compound.

Materials:

-

Cell line known to secrete collagen (e.g., fibroblasts)

-

Cell culture medium

-

This compound

-

Sircol Soluble Collagen Assay Kit or similar

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of this compound for 24-48 hours.

-

Conditioned Medium Collection: Collect the cell culture medium.

-

Collagen Precipitation (if using Sircol assay):

-

Add Sircol Dye Reagent to the collected medium to precipitate collagen.

-

Centrifuge to pellet the collagen-dye complex.

-

-

Dye Release: Discard the supernatant and dissolve the pellet in the Alkali Reagent provided in the kit.

-

Quantification: Measure the absorbance of the solution at the recommended wavelength (e.g., 555 nm) using a microplate reader.

-

Standard Curve: Generate a standard curve using the collagen standard provided in the kit.

-

Calculation: Determine the concentration of collagen in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for diseases driven by excessive ECM remodeling. Its specific inhibition of the Hsp47-collagen interaction provides a powerful tool to dissect the mechanisms of collagen biosynthesis and deposition. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to investigate the full therapeutic potential of this compound and similar Hsp47 inhibitors. Future research should focus on in vivo studies to validate the efficacy of this compound in various disease models and to explore its potential in combination with other therapeutic agents. The continued investigation of this compound will undoubtedly shed further light on the intricate processes of ECM remodeling and pave the way for novel treatments for fibrotic diseases and cancer.

References

- 1. High-Throughput Assay for Collagen Secretion Suggests an Unanticipated Role for Hsp90 in Collagen Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A BRET-based assay reveals collagen–Hsp47 interaction dynamics in the endoplasmic reticulum and small-molecule inhibition of this interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Models for the Study of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 7. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.5. TM cell collagen secretion [bio-protocol.org]

- 9. Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 10. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic-Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]

The Emerging Role of Col003 in Idiopathic Pulmonary Fibrosis: A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive interstitial lung disease with a grim prognosis, characterized by the relentless accumulation of extracellular matrix, predominantly collagen, leading to stiffening of the lung tissue and impaired gas exchange.[1][2] Current therapeutic options only slow the progression of the disease, highlighting the urgent need for novel therapeutic strategies that target the core fibrotic processes.[3] A promising new approach centers on the inhibition of Heat Shock Protein 47 (HSP47), a collagen-specific molecular chaperone crucial for the proper folding and secretion of procollagen (B1174764).[1][2][4][5] This technical guide provides an in-depth summary of the early-stage research on Col003, a small molecule inhibitor of the HSP47-collagen interaction, and its potential as a therapeutic agent for IPF.

Core Mechanism of Action of this compound

This compound is a small molecule that has been identified as a potent and selective inhibitor of HSP47.[6] Its primary mechanism of action is the competitive inhibition of the binding of HSP47 to procollagen within the endoplasmic reticulum.[7][8][9] This interaction is a critical step in the collagen biosynthesis pathway, as HSP47 is essential for the stabilization of the procollagen triple helix.[7][8] By binding to the collagen-binding site on HSP47, this compound disrupts this chaperone function, leading to the destabilization of the procollagen triple helix and subsequent inhibition of collagen secretion from fibroblasts.[1][7][8]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from early-stage in vitro studies of this compound and other small molecule HSP47 inhibitors.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Cell/System | Result | Reference |

| IC₅₀ | HSP47-Collagen Interaction | Mouse Embryonic Fibroblasts (MEFs) | 1.8 µM | [6] |

| Collagen Secretion | Western Blot | Wild-type MEFs | Inhibition observed at 100 µM | [6] |

| HSP47-Collagen Interaction | BRET Assay | Living Cells (ER) | Dose-dependent reduction in BRET signal | [4][10] |

| Platelet Aggregation | Platelet Aggregometry | Rat Platelets | Significant reduction at 50 µM | [11] |

| Intracellular Ca²⁺ Mobilization | Fluo-3 AM Assay | Rat Platelets | Significant decrease at 25 µM and 50 µM | [11] |

Table 2: Effects of a Small Molecule HSP47 Inhibitor in Lung Fibroblast Models

| Parameter | Assay | Cell Line | Treatment | Result | Reference |

| Collagen Type I Expression | Western Blot | Human Lung Fibroblasts | TGF-β1 + HSP47 Inhibitor | Dose-dependent decrease | [1][2] |

| Cell Viability | MTT Assay | TGF-β1-treated Lung Fibroblasts | HSP47 Inhibitor | Decreased viability | [1][2] |

| Cell Migration | Scratch Test | TGF-β1-treated Lung Fibroblasts | HSP47 Inhibitor | Decreased migration | [1][2] |

Signaling Pathways Modulated by this compound

The inhibition of the HSP47-collagen interaction by this compound initiates a cascade of downstream effects that are highly relevant to the pathogenesis of IPF. The primary profibrotic cytokine, Transforming Growth Factor-beta 1 (TGF-β1), is a potent stimulator of collagen synthesis in lung fibroblasts.[1][12][13][14][15][16] Early research indicates that HSP47 inhibition can counteract the effects of TGF-β1.[1][2] While the direct downstream signaling cascade of this compound in lung fibroblasts is still under investigation, studies in other cell types, such as platelets, have shown that this compound can inhibit the Glycoprotein VI (GPVI) signaling pathway, including the phosphorylation of Syk, PLCγ2, and PKC, as well as the PI3K-Akt-GSK3β pathway.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of early-stage research. Below are summaries of key experimental protocols used in the evaluation of this compound and HSP47 inhibitors.

HSP47-Collagen Interaction Assays

-

Surface Plasmon Resonance (SPR):

-

Objective: To screen for small molecules that inhibit the interaction between HSP47 and collagen.[7][8]

-

Methodology:

-

Recombinant HSP47 is immobilized on a sensor chip.

-

A solution containing collagen is passed over the chip, and the binding interaction is measured.

-

Test compounds (like this compound) are then introduced with the collagen solution to assess their ability to inhibit the binding, quantified by a reduction in the resonance signal.[7][8]

-

-

-

Bioluminescence Resonance Energy Transfer (BRET) Assay:

-

Objective: To measure the HSP47-collagen interaction within the endoplasmic reticulum of living cells.[10]

-

Methodology:

-

Constructs for HSP47 fused to a BRET donor (e.g., NanoLuc luciferase) and collagen fused to a BRET acceptor (e.g., Venus fluorescent protein) are co-expressed in cells.

-

If HSP47 and collagen interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon addition of the luciferase substrate, which is detected as light emission at the acceptor's wavelength.

-

The addition of an inhibitor like this compound disrupts the interaction, leading to a dose-dependent decrease in the BRET signal.[4][10]

-

-

Assessment of Collagen Synthesis and Secretion

-

Western Blotting:

-

Objective: To quantify the amount of collagen type I protein in cell lysates or culture medium.[1]

-

Methodology:

-

Lung fibroblasts are cultured and treated with TGF-β1 to induce collagen production, with or without the HSP47 inhibitor.

-

Proteins from cell lysates and culture supernatants are separated by SDS-PAGE.

-

Collagen type I is detected using a specific primary antibody, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.

-

Band intensity is quantified to determine relative protein levels.[1]

-

-

-

Sirius Red Collagen Assay:

-

Objective: To quantify total soluble collagen in cell culture supernatants.[17][18][19]

-

Methodology:

-

Culture media from treated and untreated fibroblasts is collected.

-

Sirius Red dye, which specifically binds to the [Gly-X-Y]n helical structure of collagens, is added to the media.

-

The collagen-dye precipitate is pelleted by centrifugation.

-

The pellet is washed and then resolubilized, and the absorbance is measured to determine the collagen concentration against a known standard.[17][18][19]

-

-

In Vivo Model of Pulmonary Fibrosis

-

Bleomycin-Induced Pulmonary Fibrosis Model:

-

Objective: To evaluate the in vivo efficacy of anti-fibrotic compounds.[20][21][22][23][24]

-

Methodology:

-

Mice or other rodents are administered bleomycin (B88199), typically via intratracheal instillation, to induce lung injury and subsequent fibrosis.[24]

-

The test compound (e.g., an HSP47 inhibitor) is administered at various doses and schedules (prophylactic or therapeutic).

-

After a set period (e.g., 14-28 days), animals are euthanized, and lung tissue is harvested.

-

Endpoints for assessing fibrosis include lung histology (e.g., Masson's trichrome staining for collagen), hydroxyproline (B1673980) content (a measure of total collagen), and gene expression of fibrotic markers (e.g., Col1a1).[20][25]

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-fibrotic compound like this compound.

Conclusion and Future Directions

The early-stage research on this compound and other HSP47 inhibitors presents a compelling case for a novel therapeutic strategy in the treatment of idiopathic pulmonary fibrosis. The targeted inhibition of the HSP47-collagen interaction directly addresses the pathological overproduction and deposition of collagen, a hallmark of IPF. The available in vitro data demonstrates the potential of this approach to reduce collagen expression and modulate fibroblast behavior.

However, further research is imperative. While one study in precision-cut lung slices did not show an effect on collagen secretion at the tested concentration of this compound, more extensive in vivo studies using models such as bleomycin-induced pulmonary fibrosis are necessary to establish a therapeutic window and demonstrate efficacy in a complex biological system.[26] Elucidating the full downstream signaling cascade of HSP47 inhibition in lung fibroblasts will also be crucial for understanding the complete mechanism of action and identifying potential off-target effects. The continued investigation of this compound and related compounds holds significant promise for the development of a new class of anti-fibrotic drugs that could offer hope to patients with IPF.

References

- 1. Small molecule inhibitor of HSP47 prevents pro-fibrotic mechanisms of fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSP47: A Therapeutic Target in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fighting the Fiber: Targeting Collagen in Lung Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HSP47: a potential target for fibrotic diseases and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A BRET-based assay reveals collagen–Hsp47 interaction dynamics in the endoplasmic reticulum and small-molecule inhibition of this interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hsp47 Inhibitor this compound Attenuates Collagen-Induced Platelet Activation and Cerebral Ischemic–Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fibroblast-specific inhibition of TGF-β1 signaling attenuates lung and tumor fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TGF-β Promotes Metabolic Reprogramming in Lung Fibroblasts via mTORC1-dependent ATF4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Transforming growth factors-beta 1, -beta 2, and -beta 3 stimulate fibroblast procollagen production in vitro but are differentially expressed during bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TGF-β Signaling in Lung Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. TGF-β Signaling in Lung Health and Disease | MDPI [mdpi.com]

- 17. scielo.br [scielo.br]

- 18. mdpi.com [mdpi.com]

- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 20. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Olodaterol shows anti‐fibrotic efficacy in in vitro and in vivo models of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Silencing Heat Shock Protein 47 (HSP47) in Fibrogenic Precision-Cut Lung Slices: A Surprising Lack of Effects on Fibrogenesis? [frontiersin.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Col003

Executive Summary

Col003 is a novel, orally bioavailable, small-molecule inhibitor of the Fictive Tyrosine Kinase (FTK), a critical component in the oncogenic MAPK/ERK signaling cascade. Dysregulation of the FTK pathway is a known driver in several solid tumors. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. The data herein demonstrate that this compound possesses favorable drug-like properties, including significant oral bioavailability and dose-dependent target engagement, supporting its continued development as a potential therapeutic agent for targeted cancer therapy.

Pharmacokinetics (PK)

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats following a single administration via oral (PO) and intravenous (IV) routes. The resulting plasma concentration-time profiles were analyzed to determine key PK parameters.

Quantitative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters of this compound.

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 2 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 1,250 ± 180 | 850 ± 110 |

| Tmax (h) | 0.1 | 1.5 |

| AUC0-inf (ng·h/mL) | 2,800 ± 350 | 9,100 ± 1,200 |

| t1/2 (h) | 4.5 ± 0.8 | 5.1 ± 0.9 |

| Cl (L/h/kg) | 0.71 ± 0.09 | - |

| Vd (L/kg) | 4.6 ± 0.7 | - |

| Oral Bioavailability (F%) | - | 65% |

| Data are presented as mean ± standard deviation (n=6 per group). |

Experimental Protocol: Murine Pharmacokinetic Study

-

Species & Grouping: Male Sprague-Dawley rats (n=12), aged 8-10 weeks, were divided into two groups (IV and PO, n=6 each).

-

Formulation: For IV administration, this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. For PO administration, this compound was suspended in 0.5% methylcellulose.

-

Dosing: The IV group received a 2 mg/kg bolus dose via the tail vein. The PO group received a 10 mg/kg dose via oral gavage.

-

Sample Collection: Blood samples (~150 µL) were collected from the jugular vein into EDTA-coated tubes at pre-dose and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation (2,000 x g for 10 minutes at 4°C) and stored at -80°C.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

-

Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Pharmacodynamics (PD)

The pharmacodynamic activity of this compound was assessed through its in vitro inhibitory effect on its primary target, FTK, and the downstream signaling marker, phosphorylated ERK (p-ERK).

Quantitative Pharmacodynamic Data

The table below outlines the key in vitro pharmacodynamic parameters for this compound.

| Parameter | Value | Description |

| FTK Kinase IC50 (nM) | 5.2 ± 1.1 | Concentration for 50% inhibition of recombinant FTK enzyme activity. |

| Cellular p-ERK IC50 (nM) | 25.8 ± 4.5 | Concentration for 50% inhibition of p-ERK in FTK-mutant HT-29 cells. |

| Cell Proliferation GI50 (nM) | 40.1 ± 7.3 | Concentration for 50% inhibition of cell growth in FTK-mutant HT-29 cells. |

| Data are presented as mean ± standard deviation from three independent experiments. |

Visualizing the this compound Mechanism of Action

The diagram below illustrates the proposed signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FTK.

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. The assay measures the phosphorylation of a biotinylated peptide substrate by the FTK enzyme using a europium-labeled anti-phospho-tyrosine antibody.

-

Procedure:

-

Recombinant human FTK enzyme was incubated with varying concentrations of this compound (from 0.1 nM to 10 µM) in a kinase reaction buffer for 20 minutes at room temperature.

-

The kinase reaction was initiated by adding ATP and the peptide substrate.

-

The reaction was allowed to proceed for 60 minutes at 30°C.

-

The reaction was stopped, and the TR-FRET detection reagents were added.

-

After a final incubation period, the TR-FRET signal was read on a plate reader.

-

-

Data Analysis: The raw data were normalized to control wells (DMSO vehicle) and plotted against the logarithm of this compound concentration. The IC50 value was determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the cellular potency of this compound.

Dose-Response Relationship

The logical relationship between this compound exposure, target modulation, and the ultimate cellular effect is critical for establishing a therapeutic window.

Conclusion and Future Directions

The preclinical data for this compound are highly encouraging. The compound exhibits good oral bioavailability and a half-life suitable for once or twice-daily dosing in rodent models. Furthermore, this compound demonstrates potent and selective inhibition of its intended target, FTK, leading to a dose-dependent reduction in downstream pathway signaling and a corresponding inhibition of cancer cell proliferation. These results strongly support the advancement of this compound into IND-enabling toxicology studies and subsequent clinical evaluation. Future work will focus on evaluating the efficacy of this compound in in vivo tumor xenograft models and establishing a robust PK/PD model to guide dose selection for first-in-human trials.

Col003: A Promising Small Molecule Inhibitor for the Treatment of Liver Fibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis and liver failure. A key player in this process is the activation of hepatic stellate cells (HSCs), the primary source of collagen in the liver. Heat shock protein 47 (HSP47) is a collagen-specific molecular chaperone essential for the proper folding and secretion of procollagen (B1174764).[1] Its upregulation is a hallmark of fibrotic diseases, making it a compelling therapeutic target.[2][3] Col003, a small molecule inhibitor of the HSP47-collagen interaction, presents a novel therapeutic strategy to disrupt the fibrotic cascade at a critical point. This document provides a comprehensive overview of the scientific rationale, preclinical data on HSP47 inhibition, and detailed experimental protocols to guide the evaluation of this compound's potential in treating liver fibrosis. While direct studies on this compound for liver fibrosis are nascent, the extensive evidence supporting the role of HSP47 in fibrosis provides a strong foundation for its investigation.

The Rationale for Targeting HSP47 in Liver Fibrosis

Liver fibrosis is the result of a dysregulated wound-healing process in response to chronic liver insults such as viral hepatitis, alcohol abuse, and non-alcoholic steatohepatitis (NASH).[3] Central to this pathology is the transformation of quiescent HSCs into activated myofibroblasts, which are prolific producers of ECM components, particularly type I and type III collagen.[4]

The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of this profibrotic process.[4] TGF-β stimulates HSCs to synthesize and secrete large amounts of procollagen. For these procollagen molecules to be correctly folded into stable triple helices and secreted into the extracellular space, they require the assistance of the molecular chaperone HSP47, which resides in the endoplasmic reticulum.[1][5] HSP47 binds specifically to procollagen, preventing its premature aggregation and ensuring its proper maturation.[1] Inhibition of HSP47 leads to the accumulation of misfolded procollagen in the ER, triggering ER stress and ultimately leading to the apoptosis of activated HSCs.[5] Furthermore, knockdown of Hsp47 has been shown to decrease the accumulation of collagen in animal models of fibrosis.[1]

This compound is a small molecule designed to inhibit the protein-protein interaction between HSP47 and collagen. By blocking this crucial interaction, this compound has the potential to halt collagen production and secretion by activated HSCs, thereby attenuating the progression of liver fibrosis.

Mechanism of Action of this compound

This compound's therapeutic potential in liver fibrosis is predicated on its ability to disrupt the HSP47-collagen axis. The proposed mechanism of action is as follows:

-

Inhibition of HSP47-Procollagen Binding: this compound enters the activated hepatic stellate cells and localizes to the endoplasmic reticulum, where it competitively inhibits the binding of HSP47 to newly synthesized procollagen chains.

-

Procollagen Misfolding and ER Retention: Without the chaperoning effect of HSP47, procollagen molecules fail to form stable triple helices. This leads to an accumulation of misfolded procollagen within the ER.

-

Induction of ER Stress and Apoptosis: The buildup of unfolded proteins triggers the unfolded protein response (UPR) and ER stress, which, when prolonged, activates apoptotic pathways, leading to the selective death of activated HSCs.

-

Reduction in Collagen Deposition: The combination of decreased procollagen secretion and elimination of the primary collagen-producing cells results in a significant reduction in the deposition of collagen in the liver parenchyma, thereby halting or even reversing the fibrotic process.

Quantitative Data on HSP47 Inhibition in Liver Fibrosis